molecular formula C7H9ClN2 B568997 2-(3-Chloropyridin-4-yl)ethanamine CAS No. 910410-77-4

2-(3-Chloropyridin-4-yl)ethanamine

Cat. No.: B568997
CAS No.: 910410-77-4
M. Wt: 156.613
InChI Key: RCTCZXGBCBNUMN-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)ethanamine is an organic compound that belongs to the class of substituted pyridines It is characterized by the presence of a chlorine atom at the third position of the pyridine ring and an ethanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropyridin-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)ethanamine: Similar structure but with the chlorine atom at a different position.

    2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: Contains an oxadiazole ring instead of a pyridine ring.

    2-(4-Methyl-1,3-thiazol-5-yl)ethanamine: Features a thiazole ring instead of a pyridine ring.

Uniqueness

2-(3-Chloropyridin-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCZXGBCBNUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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